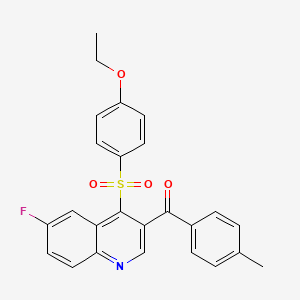

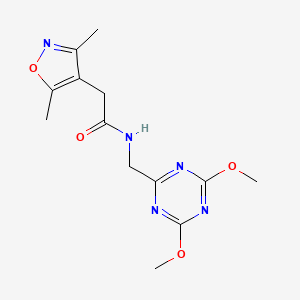

8-((4-苄基哌嗪-1-基)磺酰基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives involves various chemical reactions that enable the incorporation of different functional groups, leading to a wide range of compounds with diverse properties. For instance, the synthesis of novel quinoline derivatives can be achieved through reactions involving carboxylic acids, o-aminophenols, or o-amino thiophenols, using polyphosphoric acid as a cyclizing agent (Bodke, Shankerrao, & Harishkumar, 2013). These methods demonstrate the versatility in synthesizing quinoline derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline, is characterized by spectroscopic techniques such as FT-IR, NMR, and X-Ray diffraction studies. The dihedral angles between the benzene and quinoline rings, as well as the orientation of functional groups, play a significant role in determining the compound's chemical behavior and interactions (Desai et al., 2019).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, leading to the formation of compounds with potential biological activities. For example, quinoline-3-carbaldehyde hydrazones show pronounced cancer cell growth inhibitory effects, demonstrating the chemical reactivity of quinoline derivatives towards synthesizing biologically active compounds (Korcz et al., 2018).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and fluorescence, are influenced by their molecular structure and substituents. For instance, some quinoline derivatives exhibit fluorescent properties in solution, with the fluorescence intensity and wavelength depending on the solvent polarity (Bodke, Shankerrao, & Harishkumar, 2013).

科学研究应用

合成和结构见解

- 喹啉衍生物的合成和表征一直是一个备受关注的课题,因为它们具有显著的细胞毒性。一项研究介绍了新型喹啉-3-甲醛肼的合成,这些化合物表现出明显的抑制癌细胞生长的效果,暗示了它们作为抗癌剂的潜力 (Korcz et al., 2018)。

- 另一项研究工作侧重于铜(II)催化的氨基喹啉的远程磺酰化,表明在环境友好的合成方法方面取得了进展 (Xia et al., 2016)。

生物应用和潜力

- 已经确定喹啉衍生物作为有效的荧光探针,一些化合物发出高量子产率的绿光。这表明它们在新型荧光材料的开发中的应用 (Bodke et al., 2013)。

- 基于喹啉骨架设计和合成的一个被囚禁的Zn2+探针展示了该化合物在生物成像和细胞研究中的实用性,突显了其与Zn2+络合后荧光发射的显著增加 (Aoki et al., 2008)。

- 一项关于合成2-氧代-1,4-二取代-1,2,5,6-四氢苯并[h]喹啉-3-碳腈的研究揭示了这些化合物对人类肿瘤细胞系具有显著的细胞毒活性,展示了这些化合物作为抗癌和抗病毒剂的潜力 (Faidallah et al., 2012)。

抗菌和抗病毒研究

- 合成了含有磺胺基团的新型喹啉化合物,用于其抗菌性能,表明对革兰氏阳性细菌具有高活性 (No authors listed, 2019)。

- 喹啉作为癌症药物发现中的特权骨架强调了喹啉的合成多样性,允许生成具有抗癌活性的结构多样化衍生物 (Solomon Vr & Lee, 2011)。

未来方向

While specific future directions for 8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline are not provided in the search results, it is clear that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

属性

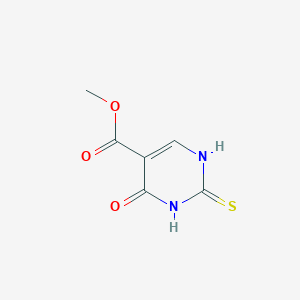

IUPAC Name |

8-(4-benzylpiperazin-1-yl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c24-26(25,19-10-4-8-18-9-5-11-21-20(18)19)23-14-12-22(13-15-23)16-17-6-2-1-3-7-17/h1-11H,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDADFNBPZDWIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2492846.png)

![Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2492848.png)

![1-Cyclopentyl-3-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2492850.png)

![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2492853.png)

![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2492854.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2492862.png)